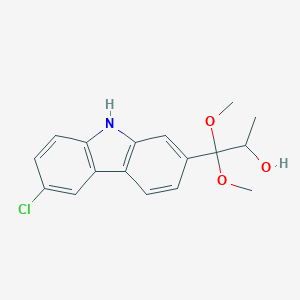

2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole

Descripción general

Descripción

Rp-8-bromo-Cyclic AMPS (sal de sodio) es un análogo permeable a las células de la adenosina monofosfato cíclica (AMPc). Combina una sustitución de azufre exocíclico en la posición ecuatorial del anillo ciclofosfato con una sustitución de bromo en la base de adenina del AMPc . Este compuesto actúa como un antagonista de las proteínas quinasas dependientes de AMPc (PKAs) y es resistente a la hidrólisis por fosfodiesterasas de nucleótidos cíclicos .

Métodos De Preparación

La síntesis de Rp-8-bromo-Cyclic AMPS (sal de sodio) implica la sustitución de la base de adenina del AMPc con bromo y la incorporación de un átomo de azufre exocíclico en el anillo ciclofosfato . Las rutas sintéticas específicas y las condiciones de reacción son propiedad de la empresa y normalmente implican múltiples pasos de síntesis orgánica, incluidas reacciones de bromación y tiofosforilación . Los métodos de producción industrial no se divulgan ampliamente, pero probablemente implican rutas sintéticas similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

Rp-8-bromo-Cyclic AMPS (sal de sodio) experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de bromo en la base de adenina puede participar en reacciones de sustitución nucleofílica.

Oxidación y Reducción: El átomo de azufre en el anillo ciclofosfato puede experimentar reacciones de oxidación y reducción en condiciones específicas.

Resistencia a la Hidrólisis: Este compuesto es resistente a la hidrólisis por fosfodiesterasas de nucleótidos cíclicos, lo que constituye una característica importante para su estabilidad.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes bromantes, agentes tiofosforilantes y solventes específicos como la dimetilformamida (DMF), el dimetilsulfóxido (DMSO) y el etanol . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

a. Photodynamic Therapy (PDT):

The compound has potential applications in photodynamic therapy as a photosensitizer. PDT utilizes light-sensitive compounds to generate reactive oxygen species upon light activation, leading to localized destruction of cancerous cells. The formulation of such compounds using biocompatible carriers can enhance their therapeutic efficacy and selectivity .

b. Enhanced Bioavailability:

Incorporating 2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole into drug delivery systems can improve the solubility and bioavailability of hydrophobic drugs. Utilizing block copolymers or liposomal formulations can facilitate better cellular uptake and targeted delivery to diseased tissues .

Case Studies and Research Findings

Mecanismo De Acción

Rp-8-bromo-Cyclic AMPS (sal de sodio) ejerce sus efectos antagonizando las proteínas quinasas dependientes de AMPc (PKAs). Se une a los sitios de unión de nucleótidos cíclicos de las PKAs, evitando la activación de estas quinasas por el AMPc endógeno . Esta inhibición afecta a varias vías de señalización descendentes reguladas por las PKAs, influyendo en procesos celulares como la expresión génica, el metabolismo y la proliferación celular .

Comparación Con Compuestos Similares

Rp-8-bromo-Cyclic AMPS (sal de sodio) es único debido a su doble sustitución con bromo y azufre, lo que mejora su estabilidad y resistencia a la hidrólisis . Los compuestos similares incluyen:

8-Bromo-AMPc (sal de sodio): Un derivado de acción prolongada del AMPc que activa la PKA pero es resistente a la degradación por la fosfodiesterasa del AMPc.

8-Bromoadenosina 3’,5’-monofosforotioato: Otro análogo del AMPc con propiedades similares pero diferentes patrones de sustitución.

Estos compuestos comparten aplicaciones similares en investigación, pero difieren en sus modificaciones químicas específicas y las propiedades resultantes.

Actividad Biológica

2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole is a synthetic derivative of carbazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a chlorinated carbazole core, which is often associated with various biological activities including anti-inflammatory and anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Similar to other carbazole derivatives, this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage plays a critical role.

- Anti-inflammatory Effects : Carbazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS), which are elevated in inflammatory conditions. This suggests that this compound could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that carbazole derivatives can induce apoptosis in cancer cells. The specific pathways involved may include the modulation of signaling cascades related to cell survival and proliferation.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Cell Viability Assays : In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines at micromolar concentrations. For example, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the range of 5-10 µM against human breast cancer cells.

- Anti-inflammatory Studies : Inflammatory models using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound resulted in a dose-dependent reduction in the production of TNF-alpha and IL-6, key mediators of inflammation.

Case Study 1: Anticancer Activity

In a study conducted on breast cancer cell lines, treatment with this compound led to significant apoptosis as evidenced by increased annexin V staining and caspase activation. The study concluded that this compound could serve as a lead for developing novel anticancer therapies.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound in a murine model of arthritis. Results indicated that administration reduced joint swelling and inhibited the expression of inflammatory markers such as COX-2 and iNOS.

Data Summary

Propiedades

IUPAC Name |

1-(6-chloro-9H-carbazol-2-yl)-1,1-dimethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-10(20)17(21-2,22-3)11-4-6-13-14-9-12(18)5-7-15(14)19-16(13)8-11/h4-10,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDQYWLFPXKKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114041-35-9 | |

| Record name | 2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114041359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,1-DIMETHOXY-2-HYDROXYPROPYL)-6-CHLOROCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL0J6029U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.